Chemical structure and molecular weight of 1,3-dioctyl glyceryl ether
Chemical structure and molecular weight of 1,3-dioctyl glyceryl ether
Structural Characterization, Synthesis, and Pharmaceutical Utility
Executive Summary
1,3-Dioctyl glyceryl ether (CAS: 24631-68-3), also known as 1,3-dioctoxypropan-2-ol, represents a critical class of dialkyl glycerol ethers used in advanced lipid-based drug delivery systems.[1] Unlike conventional triglyceride lipids found in nature, this molecule features ether linkages at the sn-1 and sn-3 positions, conferring exceptional chemical stability against hydrolytic enzymes (lipases) and extreme pH environments.[1] This monograph details the physicochemical architecture, validated synthetic protocols, and analytical characterization of 1,3-dioctyl glyceryl ether, emphasizing its role as a stable amphiphile in lipid nanoparticles (LNPs) and liposomal formulations.[1]
Molecular Architecture & Physicochemical Properties[1][2][3][4]
The molecular structure of 1,3-dioctyl glyceryl ether is characterized by a glycerol backbone substituted with two octyl (
1.1 Key Data Summary[1][2][3]
| Property | Value / Description |
| IUPAC Name | 1,3-bis(octyloxy)propan-2-ol |
| CAS Number | 24631-68-3 |
| Molecular Formula | |
| Molecular Weight | 316.52 g/mol |
| Exact Mass | 316.2977 Da |
| LogP (Predicted) | ~6.1 (Highly Lipophilic) |
| H-Bond Donors/Acceptors | 1 Donor / 3 Acceptors |
| Physical State | Colorless to pale yellow liquid |
| Solubility | Soluble in ethanol, chloroform, DMSO; Insoluble in water |
1.2 Structural Stability Analysis
The defining feature of this molecule is the ether linkage (
Synthetic Methodologies
The synthesis of 1,3-dioctyl glyceryl ether requires precise control to avoid the formation of the 1,2-isomer or mono-substituted byproducts.[1] Two primary pathways are recognized: the Epichlorohydrin Route (industrial) and the Williamson Ether Synthesis (laboratory precision).[1]
2.1 Protocol: Heterogeneous Williamson Ether Synthesis
This method is preferred for research applications due to its high selectivity and "green" chemistry profile using solid-supported catalysts (Amberlyst A-26).[1]
Reagents:
-
Glycerol (dried)[1]
-
1-Bromooctane (3.0 equivalents)[1]
-
Amberlyst A-26 (
form) or KOH/Al2O3[1][4] -
Solvent: Toluene or solvent-free (neat)[1]
Step-by-Step Workflow:
-
Catalyst Preparation: Activate Amberlyst A-26 resin by washing with 1N NaOH, then rinse with water and methanol until neutral.[1] Dry under vacuum.[1]
-
Alkoxide Formation: Mix glycerol with the solid catalyst at 60°C. The resin acts as a base, deprotonating the primary hydroxyls (more acidic than secondary).[1]
-
Alkylation: Add 1-Bromooctane dropwise. The reaction is maintained at 80°C for 24 hours under vigorous stirring.
-
Filtration: Filter off the solid catalyst (can be regenerated).[1]
-
Purification: The filtrate is concentrated. Excess alkyl halide is removed via vacuum distillation.[1] The crude product is purified using silica gel column chromatography (Hexane:Ethyl Acetate gradient) to isolate the 1,3-isomer from mono-ethers.[1]
2.2 Synthesis Logic Diagram
The following diagram illustrates the logical flow of the synthesis and the critical decision points for purity.
Figure 1: Heterogeneous Williamson Ether Synthesis workflow for 1,3-dioctyl glyceryl ether.
Analytical Characterization
Validating the structure requires distinguishing the 1,3-isomer from the 1,2-isomer.[1] Nuclear Magnetic Resonance (NMR) is the gold standard for this differentiation due to the symmetry of the 1,3-isomer.
3.1 Proton NMR (
-NMR) Profile
Solvent:
-
0.88 ppm (t, 6H): Terminal methyl groups (
) of the octyl chains.[1] -
1.26-1.35 ppm (m, 20H): Bulk methylene protons (
) of the octyl chains.[1] -
1.55 ppm (m, 4H):
-methylene protons relative to the ether oxygen.[1] -
3.40-3.50 ppm (t, 4H):
-methylene protons of the octyl chain ( ).[1] -
3.45-3.55 ppm (dd, 4H): Glycerol backbone
and protons.[1] Note: In the symmetrical 1,3-isomer, these appear chemically equivalent. -
3.95 ppm (m, 1H): Glycerol backbone
methine proton ( ).[1]
Diagnostic Check: If the spectrum shows complex multiplets at the glycerol region indicating non-equivalence of
3.2 Mass Spectrometry (ESI-MS)
-
Ionization: Positive Mode (
).[1] -
Observed Ion:
Da; Da.[1] -
Fragmentation Pattern: Unlike esters, ether lipids do not readily lose fatty acid chains.[1] High collision energy may show loss of water (
) from the secondary alcohol.[1]
Functional Applications in Drug Delivery[1][9][10][11]
1,3-Dioctyl glyceryl ether acts as a permeability enhancer and a stabilizing lipid in pharmaceutical formulations.[1]
4.1 Mechanism of Action
The molecule's amphiphilic nature allows it to insert into lipid bilayers.[1] The relatively short octyl chains (
4.2 Application Areas
-
Oral Peptide Delivery: Used in self-emulsifying drug delivery systems (SEDDS) to protect labile peptides from gastric hydrolysis.[1]
-
Topical Formulations: Acts as a penetration enhancer by disrupting the stratum corneum lipid packing reversibly.[1]
-
Immunoadjuvants: Analogous to alkylglycerols found in shark liver oil, showing potential intrinsic immunomodulatory effects.[1]
4.3 Formulation Stability Logic
Figure 2: Comparative stability of ether vs. ester lipids in physiological stress conditions.
References
-
PubChem. (2025).[1][5] 1,3-Dioctyl glyceryl ether (CID 4049257).[5] National Library of Medicine.[1][5] [Link][1]
-
Baumann, W. J., & Mangold, H. K. (1966).[1] Reactions of Aliphatic Methanesulfonates. II.[1] Syntheses of Long-Chain Di- and Trialkyl Glyceryl Ethers. The Journal of Organic Chemistry. [Link]
-
Paltauf, F. (1983).[1] Ether lipids in biological and synthetic membranes. In Ether Lipids (pp. 49-84).[1] Academic Press.[1] [Link][1]
Sources
- 1. Dioctyl ether 99 629-82-3 [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. 1,3-Dioctyl glyceryl ether | C19H40O3 | CID 4049257 - PubChem [pubchem.ncbi.nlm.nih.gov]
